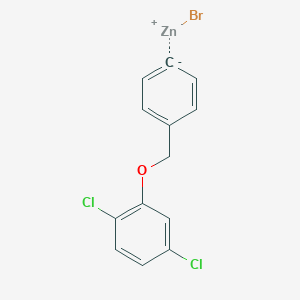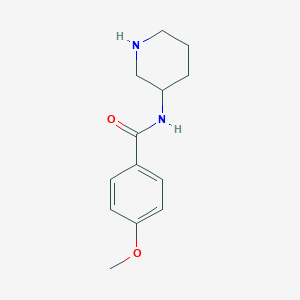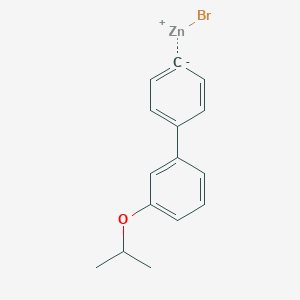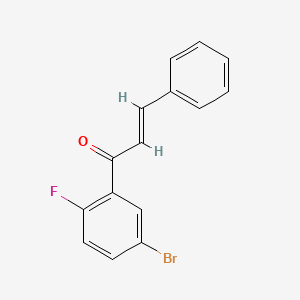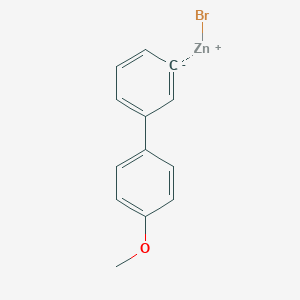
3-(4-Methoxyphenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)phenylzinc bromide typically involves the reaction of 4-bromoanisole with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction scheme is as follows:
4-Bromoanisole+Phenylzinc Bromide→3-(4-Methoxyphenyl)phenylzinc Bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors with precise control over temperature and pressure. The reaction is typically conducted in THF as the solvent, which provides a stable medium for the organozinc compound. The product is then purified through distillation or crystallization to achieve the desired concentration of 0.25 M in THF.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl halides.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. In cross-coupling reactions, the primary product is a biaryl compound, which is valuable in the synthesis of pharmaceuticals and advanced materials.
Scientific Research Applications
3-(4-Methoxyphenyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of a catalyst, which activates the organozinc compound and promotes the formation of the carbon-carbon bond. The methoxy group on the phenyl ring enhances the reactivity of the compound by stabilizing the transition state and increasing the nucleophilicity of the phenyl group.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-Methoxyphenyl)phenylzinc Bromide
- 3-(4-Dimethylaminophenyl)phenylzinc Bromide
- 3-(4-Morpholinylmethyl)phenylzinc Bromide
Uniqueness
3-(4-Methoxyphenyl)phenylzinc bromide is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers improved performance in cross-coupling reactions and greater stability in THF.
Properties
Molecular Formula |
C13H11BrOZn |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NMQDVCYBZOEHEW-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


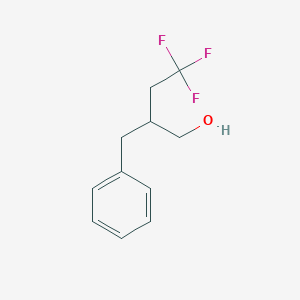

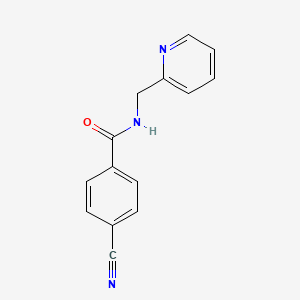

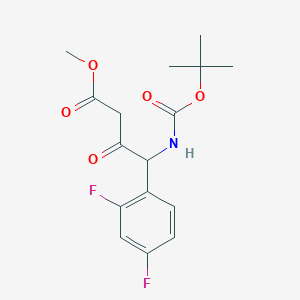
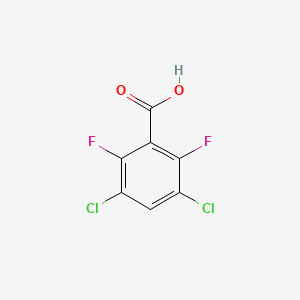
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)

